(3-Bromo-5-chlorophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJBFHWHQZMMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Chlorophenyl Methanesulfonamide and Its Analogues
Direct Synthesis Strategies of (3-Bromo-5-chlorophenyl)methanesulfonamide
The direct synthesis of this compound typically originates from commercially available halogenated aromatic compounds. The key steps involve the introduction of the methanesulfonamide (B31651) functional group onto the 3-bromo-5-chlorophenyl scaffold.
Pathways from Halogenated Anilines or Amines
A common and practical starting material for the synthesis of this compound is 3-bromo-5-chloroaniline (B31250). The synthetic route from this precursor generally involves the conversion of the amino group into a suitable leaving group, which is then displaced by a sulfur-containing reagent that can be further elaborated into the desired methanesulfonamide.
One established pathway involves the diazotization of 3-bromo-5-chloroaniline. In this reaction, the aniline (B41778) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid, at low temperatures (0-5 °C). This process converts the primary amino group into a diazonium salt. The resulting 3-bromo-5-chlorobenzenediazonium chloride is a versatile intermediate.
Following diazotization, a Sandmeyer-type reaction can be employed to introduce a sulfonyl chloride group. This is achieved by reacting the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. The resulting 3-bromo-5-chlorobenzenesulfonyl chloride is the direct precursor to the target sulfonamide.
An alternative approach involves the direct sulfonylation of a related precursor, 3-bromo-5-chlorophenol, which can be synthesized from 3-bromo-5-chloroaniline via a similar diazotization followed by hydrolysis. google.com
Formation of the Sulfonamide Moiety
The final step in the direct synthesis is the formation of the sulfonamide bond. This is a well-established transformation in organic chemistry. sci-hub.se The 3-bromo-5-chlorobenzenesulfonyl chloride, obtained as described above, is reacted with a source of ammonia (B1221849) or a primary or secondary amine to yield the corresponding sulfonamide.
For the synthesis of this compound where the sulfonamide is unsubstituted (a primary sulfonamide), the sulfonyl chloride is typically treated with aqueous or anhydrous ammonia. The reaction is often carried out in a suitable organic solvent.
Alternatively, for N-substituted analogues, the sulfonyl chloride is reacted with the appropriate primary or secondary amine. sci-hub.se This reaction is generally performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. sci-hub.se The choice of amine allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, leading to a diverse range of analogues.
A general scheme for the synthesis of sulfonamides from primary amines and aryl sulfonyl chlorides is a classical and widely used approach due to its simplicity and the reactivity of the starting materials. sci-hub.se
Advanced Synthetic Approaches to Substituted Phenylmethanesulfonamides
Beyond the direct synthesis of the parent compound, a variety of advanced synthetic methodologies can be employed to generate a diverse array of substituted phenylmethanesulfonamide (B180765) analogues. These methods offer greater flexibility in introducing various functional groups and constructing more complex molecular architectures.
Palladium-Catalyzed Coupling Reactions and Indole (B1671886) Cyclization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of complex organic molecules. researchgate.netlibretexts.org These reactions can be applied to halogenated phenylmethanesulfonamides to introduce a wide range of substituents onto the aromatic ring.
Commonly employed palladium-catalyzed reactions include the Suzuki-Miyaura coupling (using boronic acids or esters), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). libretexts.orgsigmaaldrich.comyoutube.com For instance, the bromine atom in this compound can be selectively targeted for a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid to generate biaryl or styrenyl derivatives, respectively. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. sigmaaldrich.com
Table 1: Examples of Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | C-C |
| Heck | Aryl/Vinyl Halide + Alkene | C-C |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C-C |
Furthermore, phenylmethanesulfonamide derivatives can serve as precursors for the synthesis of indole-containing compounds through reactions like the Fischer indole synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org A phenylmethanesulfonamide-substituted phenylhydrazine could be used in this reaction to produce an indole ring bearing the sulfonamide moiety. A modification of the Fischer indole synthesis, developed by Buchwald, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides another avenue for the functionalization of the phenyl ring in phenylmethanesulfonamides, particularly when the ring is activated by strongly electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group, typically a halide. masterorganicchemistry.com
For SNAr to occur, the aromatic ring must be substituted with at least one potent electron-withdrawing group, such as a nitro or cyano group, positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing group. libretexts.org
While the bromo and chloro substituents on this compound are not strongly activating for SNAr, derivatives containing additional electron-withdrawing groups could undergo these reactions. For example, if a nitro group were introduced onto the ring, the halogen atoms could potentially be displaced by various nucleophiles such as alkoxides, thiolates, or amines. youtube.commdpi.com The relative reactivity of the leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. nih.gov
Microwave-Assisted Synthesis Protocols for Derivatives
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jocpr.com This technology can be effectively applied to the synthesis of derivatives of phenylmethanesulfonamides.
The principles of microwave heating involve the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. jocpr.com This can be particularly advantageous for reactions that are slow at ambient temperature or require prolonged heating.
Several of the synthetic transformations discussed previously can be adapted for microwave-assisted protocols. For instance, the formation of the sulfonamide bond from a sulfonyl chloride and an amine can often be expedited using microwave irradiation. ekb.eg Similarly, palladium-catalyzed coupling reactions and the synthesis of heterocyclic derivatives, such as pyrazoles and triazoles, have been shown to be highly efficient under microwave conditions. nih.govresearchgate.netnih.govasianpubs.org The use of microwave assistance can significantly reduce reaction times from hours to minutes and may also allow for the use of less catalyst or milder reaction conditions. nih.gov
One-Pot Multi-Component Reaction Strategies
One-pot multi-component reactions (MCRs) represent an efficient and atom-economical approach to complex molecules from simple precursors in a single synthetic operation. While a direct one-pot synthesis of this compound has not been extensively detailed, analogous strategies for aryl sulfonamides are well-documented and applicable.
A notable strategy involves the palladium-catalyzed three-component coupling of an aryl iodide, sulfur dioxide, and a hydrazine (B178648) derivative. In this approach, a solid, bench-stable sulfur dioxide surrogate like DABSO (DABCO·(SO₂)₂) is often employed. The reaction proceeds by the formation of an aryl palladium intermediate, insertion of sulfur dioxide, and subsequent reaction with the hydrazine to yield an N-aminosulfonamide. This intermediate can then be converted to the primary sulfonamide. For the synthesis of the target compound, 1-bromo-3-chloro-5-iodobenzene (B84608) would be a suitable starting material.
Another versatile one-pot approach is the copper-catalyzed three-component synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide source. This method is advantageous as it utilizes readily available boronic acids and a wide range of amines. A plausible one-pot synthesis of this compound could be envisioned starting from 3-bromo-5-chlorophenylboronic acid, an ammonia equivalent, and DABSO, catalyzed by a copper(II) species. nih.gov
Palladium-catalyzed three-component synthesis of arylmethylsulfonamides from sulfonamides, paraformaldehyde, and arylboronic acids offers another pathway. organic-chemistry.orgresearchgate.net This method, however, would yield an N-arylmethyl substituted sulfonamide rather than the primary methanesulfonamide.
Sulfonylation Reactions with Aryl Precursors
The most direct and common method for the synthesis of aryl sulfonamides is the reaction of an aryl precursor, typically an aniline, with a sulfonyl chloride. For the synthesis of this compound, the reaction of 3-bromo-5-chloroaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine is the most probable route. The reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
A patent describes the synthesis of 3-bromo-5-chlorophenol, which can be converted to 3-bromo-5-chloroaniline, a key intermediate for the sulfonylation reaction. google.comgoogle.com
Palladium-catalyzed chlorosulfonylation of arylboronic acids presents a modern alternative to traditional methods. mit.edu This process allows for the synthesis of arylsulfonyl chlorides under mild conditions, which can then be reacted in situ with an amine to form the desired sulfonamide. mit.edu This would involve the use of 3-bromo-5-chlorophenylboronic acid as the starting material.
Functionalization of Aromatic Halides
Photosensitized nickel catalysis has emerged as a highly efficient method for the carbon-nitrogen bond formation between sulfonamides and aryl electrophiles. nih.govresearchgate.netprinceton.edusemanticscholar.orgnih.gov This technique can be applied to a broad range of N-aryl and N-heteroaryl sulfonamide motifs. The synthesis of this compound could be achieved by coupling methanesulfonamide with 1,3-dibromo-5-chlorobenzene. The differential reactivity of the bromine atoms could potentially allow for selective coupling.
Copper-catalyzed Ullmann-type cross-coupling reactions also provide a viable route for the N-arylation of sulfonamides with aryl halides. These reactions are typically carried out in the presence of a copper catalyst, a ligand, and a base.
Carbo-sulfonamidation Reactions
Derivatization and Scaffold Functionalization
The di-halogenated phenyl ring of this compound serves as a versatile platform for further molecular elaboration through various cross-coupling and substitution reactions.
Modifications on the Phenyl Ring System
The bromine and chlorine atoms on the phenyl ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Suzuki Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent. By carefully selecting the reaction conditions, it is possible to selectively couple at the bromine position of this compound with various aryl or vinyl boronic acids to introduce new substituents. researchgate.netnih.govorganic-chemistry.orgresearchgate.net
Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety onto the aromatic ring by coupling the aryl halide with a terminal alkyne in the presence of palladium and copper catalysts. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com This provides a gateway to a wide range of further transformations.
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of various amino groups at either the bromo or chloro position, depending on the reaction conditions and catalyst system employed.
Below is a table summarizing potential derivatization reactions on the phenyl ring:
| Reaction | Reagents | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | (3-Aryl-5-chlorophenyl)methanesulfonamide |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | (3-Alkynyl-5-chlorophenyl)methanesulfonamide |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | (3-Amino-5-chlorophenyl)methanesulfonamide |
N-Substitution of the Sulfonamide Moiety
The sulfonamide nitrogen of this compound can be readily functionalized through N-alkylation and N-arylation reactions, providing access to a diverse range of secondary and tertiary sulfonamides.
N-Alkylation: The sulfonamide proton can be removed by a base, and the resulting anion can react with an alkyl halide or other electrophiles to introduce an alkyl group. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents offers a greener alternative to traditional methods. organic-chemistry.orgresearchgate.net Water-soluble iridium complexes have also been shown to catalyze this transformation. rsc.org
N-Arylation: The N-arylation of sulfonamides can be achieved through copper-catalyzed Chan-Evans-Lam cross-coupling reactions with arylboronic acids. rsc.org This allows for the introduction of various aryl and heteroaryl groups onto the sulfonamide nitrogen. Transition-metal-free N-arylation procedures using o-silylaryl triflates have also been developed. nih.gov
The following table outlines common N-substitution reactions:
| Reaction | Reagents | Potential Product |
| N-Alkylation | Alkyl halide, base | N-Alkyl-(3-bromo-5-chlorophenyl)methanesulfonamide |
| N-Arylation | Arylboronic acid, Cu catalyst, base | N-Aryl-(3-bromo-5-chlorophenyl)methanesulfonamide |
Formation of Condensed Heterocyclic Systems bearing the Methanesulfonamide Moiety
The incorporation of the methanesulfonamide moiety into condensed heterocyclic systems is a significant strategy in medicinal chemistry, leveraging the sulfonamide group's ability to act as a versatile pharmacophore. Various synthetic approaches have been developed to construct these complex molecular architectures, often involving intramolecular or intermolecular cyclization reactions where the methanesulfonamide group plays a crucial role either as a reactant or as a directing group.
One prominent method involves the reaction of methanesulfonamide with activated substrates to form fused ring systems. For instance, dihydroquinoline sulfonamides can be produced in high yields by reacting methanesulfonamide with Morita–Baylis–Hillman (MBH) acetates derived from appropriately substituted benzaldehydes. nih.gov This reaction proceeds via an aza–Michael-initiated SN2'-SNAr sequence. nih.gov The process typically involves mixing the methanesulfonamide and a base like potassium carbonate in an anhydrous solvent such as dimethylformamide (DMF), followed by the addition of the MBH acetate. nih.gov
Another powerful tool for the construction of fused heterocyclic systems is the electrophilic intramolecular cyclization of unsaturated compounds bearing a sulfonamide group. mdpi.com This strategy allows for the synthesis of a variety of six-, seven-, and eight-membered heterocycles. mdpi.com The specific nature of the resulting heterocyclic system depends on the starting materials and reaction conditions employed.
Furthermore, the synthesis of N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides provides a pathway to condensed heterocycles. nih.govresearchgate.net This reaction is believed to proceed through a [3 + 2] cycloaddition of the azide (B81097) and the thioamide's C=S moiety, forming a thiatriazole intermediate which then rearranges to the final product. nih.gov This methodology has been successfully applied to generate N-sulfonyl amidines bearing various heterocyclic substituents, including 1,2,3-triazoles, isoxazoles, and thiazoles. nih.govresearchgate.net
The formation of cyclic sulfonamides (sultams) is another key route. For example, the synthesis of saccharin, a well-known condensed heterocyclic sulfonamide, can be achieved from a substituted sulfonyl chloride. nih.gov The process involves converting the sulfonyl chloride to a sulfonamide using aqueous ammonia, followed by oxidation and subsequent dehydration under acidic conditions to induce cyclization. nih.gov
The table below summarizes various cyclization strategies for forming condensed heterocyclic systems that incorporate a sulfonamide moiety.
| Reaction Type | Reactants | Key Reagents/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Aza–Michael-initiated SNAr | Methanesulfonamide + Morita–Baylis–Hillman (MBH) acetates | K2CO3, DMF, 23 °C | Dihydroquinolines | nih.gov |
| [3 + 2] Cycloaddition/Rearrangement | Heterocyclic thioamides + Sulfonyl azides | Various solvents (e.g., n-BuOH) | N-Sulfonyl amidines of triazoles, isoxazoles, etc. | nih.govresearchgate.net |
| Intramolecular Cyclization/Dehydration | Substituted sulfonamide (from sulfonyl chloride) | KMnO4 (oxidation), H2SO4 (dehydration) | Saccharin derivatives | nih.gov |
| (5 + 2) Cyclization | Pyridinium 1,4-zwitterions + in situ-generated benzyne | - | Benzopyridothiazepines | mdpi.com |
Process Optimization and Scalability Considerations in Synthetic Chemistry
The transition of a synthetic route from a laboratory setting to large-scale industrial production is a complex process that requires meticulous optimization and careful consideration of scalability factors. For the synthesis of methanesulfonamides and their derivatives, several key challenges and best practices are critical for ensuring an efficient, safe, and cost-effective manufacturing process. pyglifesciences.com
A primary challenge in scaling up production is sourcing high-quality raw materials consistently. pyglifesciences.com Subtle variations in starting materials can have significant effects on the reaction outcome at an industrial scale, necessitating robust quality control systems and strong supplier relationships. pyglifesciences.com The synthesis of precursors, such as aryl sulfonyl chlorides, can also present scalability issues. For example, chlorosulfonation reactions are often highly exothermic and can release large volumes of gas, requiring specialized equipment and stringent safety protocols to prevent loss of containment. mdpi.com
Process optimization is crucial for improving yield, purity, and efficiency. nih.gov This can involve adjusting reaction parameters such as temperature, pressure, solvent, and catalyst. Modern approaches utilize automated closed-loop systems and Process Analytical Technology (PAT) to rapidly explore a wide range of experimental conditions and identify the optimal settings. nih.gov The choice of solvent is also a key consideration; for instance, using a nitroalkane as a reaction diluent in the preparation of methanesulfonamide from methanesulfonyl chloride can facilitate the separation of the product from the amine hydrochloride byproduct, simplifying the purification process on a large scale. google.com
Equipment limitations are a significant factor in scalability. pyglifesciences.com The transition from laboratory glassware to industrial reactors requires careful planning to ensure efficient mixing, heat transfer, and material handling. ascendiacdmo.com The physical properties of intermediates, such as their potential for degradation under certain conditions, must be managed to prevent batch failures, which can lead to substantial financial losses from wasted materials and production delays. pyglifesciences.com
Key considerations for process optimization and scalability are outlined in the table below.
| Area of Consideration | Key Challenges | Optimization & Best Practices | Reference |
|---|---|---|---|
| Raw Material Sourcing | Maintaining consistent quality and purity across large batches. | Implement stringent quality control, conduct supplier audits, and build long-term supplier relationships. | pyglifesciences.com |
| Reaction Conditions | Managing exothermic reactions, gas evolution, and ensuring complete conversion. | Utilize scale-down models for process parameter optimization; employ continuous flow chemistry for better control over heat and mass transfer. | pyglifesciences.commdpi.com |
| Product Isolation & Purification | Inefficient separation of product from byproducts and solvents; high solvent volumes. | Select solvents that facilitate easy separation (e.g., precipitation of byproducts); develop robust and validated purification methods (e.g., crystallization, filtration). | mdpi.comgoogle.com |
| Equipment & Facility | Limitations in reactor size, heat exchange capacity, and material handling. | Design facilities for scalability; invest in modular equipment that can be adapted for different production volumes. | pyglifesciences.comascendiacdmo.com |
| Safety & Regulatory | Handling hazardous reagents (e.g., chlorosulfonic acid); ensuring compliance with cGMP guidelines. | Conduct thorough risk assessments; implement robust safety protocols and ensure comprehensive documentation for regulatory compliance. | mdpi.comascendiacdmo.com |
| Cost Management | High capital expenditure for infrastructure; hidden costs from batch failures. | Optimize for atom economy and process mass intensity (PMI); implement continuous improvement techniques to minimize waste and delays. | pyglifesciences.comnih.gov |
Ultimately, successful scaling requires a holistic approach that integrates chemistry, engineering, quality control, and regulatory compliance to transition a synthesis from the bench to commercial production efficiently and safely. pyglifesciences.comascendiacdmo.com
Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Chlorophenyl Methanesulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
¹H NMR Spectroscopic Analysis
¹H NMR spectroscopy would be instrumental in identifying the number and connectivity of hydrogen atoms in the (3-Bromo-5-chlorophenyl)methanesulfonamide molecule. The analysis would be expected to reveal distinct signals for the protons on the aromatic ring and the methylene (B1212753) group of the methanesulfonamide (B31651) moiety. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide insights into their relative positions on the substituted phenyl ring. A singlet would be anticipated for the methylene protons, and another for the amine protons of the sulfonamide group, the latter of which might be broad and its chemical shift dependent on solvent and concentration.
Interactive Data Table: Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
| Aromatic CH | 7.0 - 8.0 | m | N/A |
| CH₂ | 4.0 - 4.5 | s | N/A |
| NH₂ | 5.0 - 6.0 | br s | N/A |
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons would be influenced by the bromo and chloro substituents. Signals for the carbon atoms bonded to bromine and chlorine would appear at characteristic chemical shifts, as would the signal for the methylene carbon of the methanesulfonamide group.
Interactive Data Table: Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (ppm) |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic CH | 125 - 140 |
| Aromatic C-S | 140 - 145 |
| CH₂ | 45 - 55 |
³¹P NMR Spectroscopic Analysis for Phosphonate (B1237965) Derivatives
For phosphonate derivatives of this compound, ³¹P NMR spectroscopy would be a critical tool for characterization. This technique is highly sensitive to the chemical environment of the phosphorus nucleus and would provide a distinct signal for the phosphonate group. The chemical shift of this signal would be indicative of the oxidation state and coordination of the phosphorus atom.
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy would be used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Key absorptions would be expected for the N-H stretching of the sulfonamide, the asymmetric and symmetric stretching of the S=O bonds, and the C-H stretching of the aromatic and methylene groups. The presence of C-Br and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| S=O Asymmetric Stretch | 1300 - 1350 |
| S=O Symmetric Stretch | 1150 - 1180 |
| C-Br Stretch | 500 - 600 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry Techniques
Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing both bromine and chlorine atoms. Fragmentation analysis would likely show the loss of key functional groups, such as the SO₂NH₂ moiety.
Elemental Analysis for Compositional Confirmation
Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. These experimental values would be compared with the calculated theoretical values for the proposed molecular formula, C₇H₇BrClNO₂S, to confirm the elemental composition of the synthesized molecule.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The process of single-crystal X-ray diffraction involves irradiating a high-quality single crystal with a monochromatic X-ray beam. carleton.edu The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are meticulously recorded and analyzed. By applying crystallographic theories and computational methods, this diffraction pattern is translated into a model of the electron density within the crystal, from which the positions of the individual atoms can be determined.
For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal key structural details. The resulting data would be presented in a crystallographic information file (CIF), containing a wealth of information, a selection of which is typically summarized in a data table.
Hypothetical Crystallographic Data for this compound
The following interactive table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values presented are hypothetical and serve to explain the significance of each parameter.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₇H₇BrClNO₂S |
| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 284.56 g/mol |
| Crystal System | One of the seven crystal systems describing the symmetry of the crystal lattice. | Monoclinic |
| Space Group | A more detailed description of the crystal's symmetry, including translational symmetry elements. | P2₁/c |
| a, b, c (Å) | The lengths of the edges of the unit cell. | a = 8.5, b = 12.2, c = 10.1 |
| α, β, γ (°) | The angles between the edges of the unit cell. | α = 90, β = 105.3, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1009.4 |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.872 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. | 0.045 |
Furthermore, the presence of bromine and chlorine atoms on the phenyl ring introduces the possibility of halogen bonding. acs.org Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile, which could be one of the sulfonyl oxygen atoms or even the aromatic ring of a neighboring molecule. mdpi.com The interplay between hydrogen bonding, halogen bonding, and other weaker interactions like π-π stacking of the phenyl rings would ultimately determine the final crystal structure. nih.gov The structural insights gained from single-crystal X-ray diffraction are crucial for understanding the physicochemical properties of a compound and for the rational design of new materials. nih.gov
Future Research Directions and Advanced Applications of 3 Bromo 5 Chlorophenyl Methanesulfonamide in Chemical Biology
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of (3-Bromo-5-chlorophenyl)methanesulfonamide and its analogs is a crucial first step for any biological investigation. Future research in this area should focus on developing efficient, scalable, and environmentally benign synthetic routes. Traditional methods for the synthesis of related compounds often involve harsh reagents and generate significant waste. Green chemistry principles offer a pathway to more sustainable synthetic processes.
One potential precursor, 3-bromo-5-chlorophenol, can be synthesized via methods that aim to reduce cost and improve scalability. biocompare.com For instance, a patented method describes the hydrolysis of a diazonium salt precursor, which can be prepared from 3-bromo-5-chloroaniline (B31250). biocompare.comgoogle.com The reduction of 3-bromo-5-chloronitrobenzene to the corresponding aniline (B41778) is a key step that can be optimized using greener reducing agents, such as iron powder in acetic acid, which offers high yields and avoids the use of more hazardous reagents. google.com
Future synthetic strategies for this compound could explore one-pot reactions and catalytic methods to reduce the number of synthetic steps and improve atom economy. For example, the development of a direct catalytic method for the sulfamoylation of 1-bromo-3-chloro-5-halobenzene would be a significant advancement. Furthermore, the use of greener solvents, such as water or supercritical CO2, and energy-efficient reaction conditions, like microwave or ultrasound irradiation, should be investigated. chemrxiv.org A novel method for the bromination of 7-amino-phthalide using a bromonium ion intermediate under acidic conditions highlights an environmentally friendly approach that conserves halide equivalents, a principle that could be adapted for the synthesis of halogenated aromatic amines. chemrxiv.org
| Synthetic Step | Traditional Method | Potential Green Chemistry Approach |
| Aniline Synthesis | Reduction of nitroarenes with tin or zinc in HCl | Catalytic hydrogenation or use of iron in acetic acid google.com |
| Halogenation | Use of elemental bromine or chlorine | Use of N-halosuccinimides or enzymatic halogenation |
| Sulfonamide Formation | Reaction with sulfamoyl chloride in organic solvents | One-pot synthesis from the corresponding aniline and a sulfurylating agent in an aqueous medium |
Development of Advanced Computational Models for Lead Optimization
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for the optimization of lead compounds. chemcomp.com For this compound, a variety of computational models can be employed to predict its physicochemical properties, potential biological targets, and binding modes.
Density Functional Theory (DFT) can be utilized to understand the electronic structure and reactivity of the molecule. nih.gov This information is valuable for predicting its metabolic stability and potential sites for modification. Quantitative Structure-Activity Relationship (QSAR) models can be developed once a series of analogs with corresponding biological activity data is available. These models can identify key structural features that correlate with activity, guiding the design of more potent and selective compounds.
Molecular docking simulations can be used to screen for potential protein targets by predicting the binding affinity and conformation of this compound in the active sites of various proteins. This approach can help in identifying potential off-target effects and in understanding the molecular basis of its activity. For instance, docking studies on analogs of a complex sulfonamide have been used to understand their binding to the PPARγ ligand-binding domain. nih.gov
| Computational Method | Application in Lead Optimization |
| Density Functional Theory (DFT) | Elucidation of electronic properties, reactivity, and metabolic stability. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Identification of correlations between chemical structure and biological activity. chemcomp.com |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-protein complexes and conformational changes. |
Identification of New Biological Targets and Polypharmacology
The sulfonamide functional group is a well-established pharmacophore present in a wide range of drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govdovepress.comijpsonline.compexacy.comnih.gov The presence of bromo and chloro substituents on the phenyl ring of this compound can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities.
Initial screening of this compound against a broad panel of biological targets, such as kinases, proteases, and GPCRs, could reveal novel activities. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) makes them classic inhibitors of dihydropteroate (B1496061) synthetase in bacteria, and thus, antibacterial activity is a plausible starting point for investigation. nih.gov
Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery. acu.edu.in The halogenated phenylmethanesulfonamide (B180765) scaffold may possess the ability to bind to multiple targets, which could be advantageous for treating complex diseases. For example, some sulfonamide derivatives have been shown to act as carbonic anhydrase inhibitors, which has implications for treating glaucoma, and also possess anticancer properties. pexacy.com The coordination of sulfonamides with metal ions can also lead to metallodrugs with enhanced biological activities. nih.gov
Optimization of Structure-Activity Profiles for Specific Therapeutic Applications
Once a biological activity is identified for this compound, the next step is to optimize its structure to enhance potency, selectivity, and pharmacokinetic properties. This is achieved through systematic Structure-Activity Relationship (SAR) studies.
The phenyl ring of this compound provides multiple positions for modification. The bromine and chlorine atoms can be moved to different positions on the ring or replaced with other functional groups to probe their influence on activity. For example, SAR studies on sulfonamide-containing TRPV1 antagonists have shown that the nature and position of substituents on the phenyl ring are critical for potency. nih.gov Similarly, in a series of PPARγ-targeted antidiabetics, the halogen substitution pattern on the benzenesulfonamide (B165840) moiety was found to be crucial for activity. nih.gov
The methanesulfonamide (B31651) group can also be modified. For instance, replacing the methyl group with other alkyl or aryl groups can alter the compound's lipophilicity and interaction with the target protein. The sulfonamide nitrogen can also be substituted to explore further interactions with the target.
| Structural Moiety | Potential Modifications for SAR Studies | Expected Impact |
| Phenyl Ring | Varying the position and nature of halogen substituents (e.g., F, I). nih.govnih.gov | Alteration of electronic properties, binding interactions, and metabolic stability. |
| Methanesulfonamide | Replacement of the methyl group with other alkyl or aryl groups. | Modification of lipophilicity and steric interactions. |
| Sulfonamide Linker | N-alkylation or N-arylation. | Introduction of new interaction points and alteration of physicochemical properties. |
Integration of Multi-Omics Data in Mechanism Elucidation
Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent or a chemical probe. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of the cellular response to a compound. biocompare.comfrontlinegenomics.comnih.gov
If this compound demonstrates a specific biological effect, such as cytotoxicity in cancer cells, a multi-omics approach can be employed to elucidate its mechanism. Transcriptomic analysis (e.g., RNA-seq) can identify changes in gene expression, while proteomics can reveal alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways affected by the compound. rsc.org
For example, a study on the effect of a bismuth drug on Helicobacter pylori used a multi-omics approach to reveal disruption of central carbon metabolism as a primary targeting system. rsc.org A similar strategy could be applied to this compound to build a comprehensive picture of its molecular mechanism of action, identify its primary targets, and uncover potential off-target effects. nih.gov
Application as a Chemical Probe or Intermediate in Complex Molecular Architectures
High-quality chemical probes are essential tools for dissecting biological pathways. nih.gov A good chemical probe should be potent, selective, and have a known mechanism of action. If this compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe. This would involve further optimization of its properties and the synthesis of a structurally related inactive analog to serve as a negative control. nih.gov
The structural motifs present in this compound also make it a potentially valuable intermediate in the synthesis of more complex molecules. Halogenated anilines, such as the precursor 2-bromo-5-chloroaniline, are versatile building blocks in medicinal chemistry. chemicalbook.com They can participate in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds. chemicalbook.com The sulfonamide group can also serve as a handle for further functionalization or as a key pharmacophoric element in the final target molecule.
Q & A
Q. What are the recommended synthetic routes for (3-Bromo-5-chlorophenyl)methanesulfonamide?
The synthesis typically involves the reaction of 3-bromo-5-chloroaniline with methanesulfonyl chloride under basic conditions. A common protocol includes dissolving the aniline derivative in tetrahydrofuran (THF), adding triethylamine as a base, and slowly introducing methanesulfonyl chloride at 0–5°C. The mixture is stirred at room temperature for 2–4 hours, followed by aqueous workup and purification via recrystallization or column chromatography . Key challenges include controlling exothermic reactions during sulfonylation and ensuring high purity (>95%) through spectroscopic validation (NMR, LC-MS).
Q. How can researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- 1H/13C NMR : Confirm substitution patterns on the aromatic ring and sulfonamide group integration.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) with ≤2 ppm mass accuracy.
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%).
- HPLC-PDA : Assess purity using a C18 column with UV detection at 254 nm. Contaminants like unreacted aniline or sulfonic acid byproducts should be monitored .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT (intrinsic phasing) or SHELXD (dual-space methods) for initial models .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.
- Visualization : Generate ORTEP-3 diagrams to validate bond lengths/angles and intermolecular interactions (e.g., halogen bonding between Br and sulfonamide O) .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies may arise in cases of polymorphism or dynamic molecular behavior. For example:
- If NMR suggests a planar conformation but XRD shows torsional strain, perform variable-temperature NMR to probe conformational flexibility.
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model energy-minimized structures and compare with experimental data.
- Cross-validate using complementary techniques like IR spectroscopy (to detect hydrogen bonding) or Raman microscopy .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can assess interactions with biological targets. For example:
- Enzyme Binding : Simulate sulfonamide interactions with carbonic anhydrase isoforms, focusing on Zn²+ coordination and halogen-bonding motifs.
- ADME Profiling : Use QSAR models to predict solubility, permeability, and metabolic stability. The bromo and chloro substituents may enhance lipophilicity but reduce aqueous solubility, requiring formulation optimization .
Methodological Notes
- Crystallography : Ensure data redundancy > 99% and Rint < 5% for high-quality datasets. SHELXL refinement should achieve R1 < 0.05 for I > 2σ(I) .
- Synthesis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize side-product formation.
- Data Reproducibility : Archive raw spectral/crystallographic data in repositories like Cambridge Structural Database (CSD) or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
